2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine
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Overview
Description
2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine is a heterocyclic compound that features both azetidine and pyridine rings The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom, while the pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of aza-Michael addition reactions. For example, the starting material, (N-Boc-azetidin-3-ylidene)acetate, can be obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to more reduced forms.
Substitution: The azetidine and pyridine rings can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The pyridine ring contributes to the compound’s stability and ability to participate in aromatic interactions.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A toxic mimic of proline, used in studies of protein synthesis and folding.
2-Azetidinone: The core structure of β-lactam antibiotics, such as penicillins and cephalosporins.
6-Methoxypyridine-3-carboxylic acid: A derivative of pyridine with applications in medicinal chemistry.
Uniqueness
2-((Azetidin-3-yloxy)methyl)-6-methoxypyridine is unique due to its combination of azetidine and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-6-methoxypyridine |
InChI |
InChI=1S/C10H14N2O2/c1-13-10-4-2-3-8(12-10)7-14-9-5-11-6-9/h2-4,9,11H,5-7H2,1H3 |
InChI Key |
SJYKFKHRDGJSSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)COC2CNC2 |
Origin of Product |
United States |
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